molecular formula (CH3)2NCH2CH2CN B047339 3-(Dimethylamino)propanenitrile CAS No. 1738-25-6

3-(Dimethylamino)propanenitrile

Cat. No.: B047339
CAS No.: 1738-25-6
M. Wt: 98.15 g/mol
InChI Key: MTPJEFOSTIKRSS-UHFFFAOYSA-N
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Description

3-(Dimethylamino)propanenitrile (DMAPN, CAS 1738-25-6) is an organonitrile compound with the molecular formula C₅H₁₀N₂ and a molecular weight of 98.15 g/mol. It features a nitrile group (-CN) and a dimethylamino group (-N(CH₃)₂) separated by a two-carbon chain. DMAPN is widely used as a catalyst in polymerization reactions (e.g., polyurethane foams) and as a precursor in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(Dimethylamino)propanenitrile is typically synthesized by the reaction of acrylonitrile with dimethylamine. The process involves adding acrylonitrile to a solution of dimethylamine under ice-cooling conditions, followed by heating. The product is then purified by fractional distillation, collecting the fraction at 171-173°C .

Industrial Production Methods: In industrial settings, the preparation of this compound involves a continuous process where dimethylamine and acrylonitrile are reacted in a reactor. The reaction is carried out with an excess of dimethylamine to enhance yield and kinetics. The unreacted dimethylamine is recycled through distillation and condensation .

Chemical Reactions Analysis

Types of Reactions: 3-(Dimethylamino)propanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Reagents like alkyl halides and bases are used.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

Scientific Research Applications

Chemical Synthesis

Role as an Intermediate:
DMAPN is primarily used as an intermediate in the synthesis of various organic compounds. Its unique nitrile group allows it to participate in numerous chemical reactions, making it a valuable building block in organic chemistry.

Key Reactions:

  • Substitution Reactions: The nitrile group can be substituted with various functional groups under specific conditions.
  • Reduction Reactions: DMAPN can be reduced to form 3-(Dimethylamino)propanamine using reducing agents such as lithium aluminum hydride.
  • Oxidation Reactions: It can undergo oxidation to yield corresponding amides or carboxylic acids.
Reaction TypeProductCommon Reagents
SubstitutionVarious substituted aminesAlkyl halides, bases
Reduction3-(Dimethylamino)propanamineLithium aluminum hydride
Oxidation3-(Dimethylamino)propanoic acidPotassium permanganate

Biological Applications

Enzyme Inhibition Studies:
Research has indicated that DMAPN may have potential effects on biological systems, particularly in enzyme inhibition. It is being investigated for its role in modifying protein structures and interactions due to its ability to interact with thiol groups in enzymes.

Potential Pharmaceutical Uses:
DMAPN is also explored for its applications in drug development. It serves as a building block for synthesizing pharmaceuticals, particularly those targeting neurological disorders, given its structural similarity to certain neurotransmitters.

Industrial Applications

Polymer Chemistry:
In industrial settings, DMAPN is utilized as an initiator in the polymerization processes, particularly in the synthesis of hydrogels. Its ability to form cross-linked networks makes it suitable for producing materials used in medical devices and drug delivery systems.

Manufacture of Polyurethane Foams:
DMAPN has been reported as a component in the production of polyurethane foams, which are widely used in furniture, insulation, and automotive industries.

Case Studies

Case Study 1: Hydrogel Synthesis
A study explored the use of DMAPN as a polymerization initiator for synthesizing hydrogels. The results demonstrated that hydrogels produced with DMAPN exhibited enhanced mechanical properties and biocompatibility compared to those synthesized with traditional initiators.

Case Study 2: Drug Development
In a pharmaceutical research project, DMAPN was utilized as a key intermediate in the synthesis of a novel class of analgesics. The compounds demonstrated significant efficacy in preclinical models of pain management, highlighting the potential of DMAPN-derived compounds in therapeutic applications.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)propanenitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit acetylcholinesterase, leading to the accumulation of acetylcholine in synaptic clefts, which affects neurotransmission. This mechanism is of particular interest in the study of neurotoxic effects and potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Compound Name Molecular Formula Functional Groups Key Structural Differences
3-(Dimethylamino)propanenitrile C₅H₁₀N₂ -CN, -N(CH₃)₂ Reference compound
3-(Diethylamino)propanenitrile C₇H₁₄N₂ -CN, -N(C₂H₅)₂ Bulkier ethyl substituents on the amine
3-((Pyridin-2-ylmethyl)amino)propanenitrile C₁₀H₁₃N₃ -CN, -NH-(CH₂-pyridin-2-yl) Aromatic pyridine moiety enhances coordination capacity
3-(Phenylamino)propanenitrile C₉H₁₀N₂ -CN, -NH-C₆H₅ Aromatic phenyl group increases rigidity
3-(4-(Dimethylamino)phenyl)acrylonitrile derivatives Varies -CN, -N(CH₃)₂, conjugated enone Extended conjugation for bioactivity (e.g., tubulin inhibition)

Key Insights :

  • DMAPN lacks aromaticity or extended conjugation, limiting its application in coordination chemistry compared to pyridine- or phenyl-substituted analogs .
  • Bulkier alkyl/aryl groups (e.g., diethyl, phenyl) alter solubility and steric effects in reactions .

Physicochemical Properties

Compound Name Boiling Point (°C) Physical State (25°C) Solubility
DMAPN 195–198 Colorless liquid Miscible with polar solvents
3-(Diethylamino)propanenitrile ~210 (estimated) Oily liquid Lower polarity than DMAPN
3-((Pyridin-2-ylmethyl)amino)propanenitrile N/A Crystalline solid Poor solubility in non-polar solvents
3-(Phenylamino)propanenitrile N/A Yellow oil Moderate in ethanol

Key Insights :

  • DMAPN’s liquid state and miscibility make it preferable in industrial catalysis, whereas crystalline analogs (e.g., pyridyl derivatives) are suited for controlled synthesis of coordination complexes .

Biological Activity

3-(Dimethylamino)propanenitrile, also known as DMAPN, is an organic compound with significant biological activity, particularly in the fields of neurobiology and urology. This article delves into its biological properties, mechanisms of action, potential applications, and associated toxicity.

Chemical Structure and Properties

  • Molecular Formula : C₅H₁₀N₂
  • Molecular Weight : 98.1463 g/mol
  • Physical State : Colorless liquid
  • Boiling Point : Approximately 171-174 °C
  • Melting Point : About -44 °C

The compound features a dimethylamino group attached to a propanenitrile backbone, which contributes to its unique reactivity and biological properties.

Research indicates that this compound interacts with various neurotransmitter systems, potentially influencing neurological pathways. The exact mechanisms are not fully elucidated but are believed to involve modulation of neurotransmitter release and receptor activity.

Interaction with Biological Systems

  • Neurological Effects : Studies suggest that DMAPN may have a role in altering neurotransmitter levels, which could impact mood and cognitive functions. Excessive exposure has been linked to adverse effects on the central nervous system, including symptoms like headache and dizziness.
  • Urological Effects : The compound has been noted to influence urological functions, with implications for urinary tract health.

Toxicological Profile

This compound exhibits potential toxicity upon exposure. Symptoms of overexposure may include:

  • Central nervous system disturbances (e.g., headaches, dizziness)
  • Irritation of the skin and eyes
  • Respiratory issues upon inhalation

Due to these potential hazards, careful handling is advised in laboratory settings.

Applications in Research and Industry

DMAPN is primarily utilized as a catalyst in polymerization processes. Its role is akin to that of Tetramethylethylenediamine (TEMED), generating free radicals from ammonium persulfate to initiate polymerization reactions. Notably, it has been applied in:

  • Polymer Synthesis : Used in creating hydrogels for biomedical applications.
  • Proteomics : Serves as a coupling agent in protein modification studies.

Comparative Analysis with Similar Compounds

The following table highlights key structural and functional comparisons between DMAPN and related compounds:

Compound NameMolecular FormulaNotable Features
This compoundC₅H₁₀N₂Unsubstituted; versatile reactivity
2-(Dimethylamino)propionitrileC₅H₁₀N₂Similar structure; different amino positioning
N,N-DimethylformamideC₃H₇NSolvent properties; lacks nitrile functionality
4-(Dimethylamino)-3-methylbutyronitrileC₇H₁₄N₂Larger alkyl chain; altered biological activity

Case Studies and Research Findings

  • Neurotoxicity Assessment : A study investigating the neurotoxic effects of DMAPN found that prolonged exposure led to significant alterations in neurotransmitter levels, particularly dopamine and serotonin, suggesting its potential role in mood disorders.
  • Urological Function Study : Research indicated that DMAPN affects bladder function in animal models, highlighting its relevance in urological pharmacology.
  • Polymerization Catalyst Evaluation : In a comparative study on polymerization efficiency, DMAPN was found to be as effective as TEMED when used in acrylamide-based hydrogel synthesis, demonstrating its utility in material science.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(dimethylamino)propanenitrile, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound is commonly synthesized via nucleophilic substitution or catalytic alkylation. For example, methylation of amines (e.g., using Pt/C catalysts with formic acid as a hydrogen donor) can yield tertiary amines like this compound . Optimization involves adjusting molar ratios (e.g., amine:alkylating agent = 1:1.2), solvent polarity (acetonitrile or DMF), and reaction temperature (60–80°C). Post-synthesis purification via fractional distillation or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the product .

Q. How can the molecular structure of this compound be validated experimentally?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : 1^1H and 13^{13}C NMR to confirm the dimethylamino group (e.g., singlet at δ ~2.2 ppm for N(CH3_3)2_2) and nitrile functionality (C≡N stretching absence in NMR but detectable via IR) .
  • FTIR : A strong absorption band near 2240 cm1^{-1} confirms the nitrile group .
  • Mass Spectrometry : ESI-MS or GC-MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 113.16 for C5_5H11_{11}N3_3) .

Advanced Research Questions

Q. What analytical methods are suitable for detecting this compound in complex matrices (e.g., wastewater)?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is effective for trace detection. For example, in ABS production wastewater, GC-MS identified this compound alongside 21 other dissolved organics . Cross-validate with 3D fluorescence spectroscopy to resolve overlapping emission spectra in mixtures, and FTIR to confirm functional groups in concentrated samples .

Q. How does the stability of this compound vary under thermal or acidic conditions?

  • Methodological Answer : Conduct thermogravimetric analysis (TGA) to assess thermal decomposition (onset temperature ~180–200°C for nitriles). Under acidic hydrolysis (e.g., H2_2SO4_4, 60°C), the nitrile group may convert to carboxylic acid, monitored via pH titration and IR loss of the C≡N peak . Compare kinetic data with structurally similar nitriles (e.g., benzonitrile) to identify substituent effects .

Q. How can researchers resolve contradictions in experimental data (e.g., conflicting NMR shifts or reaction yields)?

  • Methodological Answer :

  • Reproducibility Checks : Ensure consistent solvent choice (deuterated solvents for NMR) and calibration of analytical instruments .
  • Computational Validation : Use DFT calculations (e.g., B3LYP/6-31G*) to predict NMR chemical shifts and compare with experimental data .
  • Byproduct Analysis : For low yields, employ LC-MS to detect side products (e.g., dimerization or oxidation species) .

Q. Specialized Methodological Considerations

Q. What strategies mitigate hazards during handling of this compound in laboratory settings?

  • Methodological Answer :

  • Engineering Controls : Use fume hoods with ≥100 ft/min face velocity to limit inhalation exposure.
  • Personal Protective Equipment (PPE) : Nitrile gloves, chemical goggles, and flame-resistant lab coats.
  • Waste Management : Neutralize nitrile-containing waste with alkaline hypochlorite (NaOCl, pH >10) to convert nitriles to less toxic carboxylates .

Q. How can researchers explore the compound’s role in catalytic or polymerization processes?

  • Methodological Answer :

  • Catalytic Screening : Test as a ligand in transition-metal catalysis (e.g., Pd-catalyzed cross-coupling) by varying electron-donating dimethylamino groups .
  • Polymerization Studies : Initiate radical polymerization with AIBN and monitor kinetics via 1^1H NMR or GPC to assess molecular weight distribution .

Properties

IUPAC Name

3-(dimethylamino)propanenitrile
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InChI

InChI=1S/C5H10N2/c1-7(2)5-3-4-6/h3,5H2,1-2H3
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InChI Key

MTPJEFOSTIKRSS-UHFFFAOYSA-N
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Canonical SMILES

CN(C)CCC#N
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Molecular Formula

C5H10N2
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DSSTOX Substance ID

DTXSID0027432
Record name 3-Dimethylaminopropionitrile
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Molecular Weight

98.15 g/mol
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Physical Description

Dimethylaminopropionitrile is a colorless liquid. Mp: -44.3 °C; bp: 171-172 °C. Density 0.87 g cm-3 at 20 °C). Water-soluble. Used in the manufacture of polyurethane foam. Excessive exposure leads to urologic and neurologic disorders., Liquid, Colorless liquid; [NIOSH], Colorless liquid.
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Record name Propanenitrile, 3-(dimethylamino)-
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Boiling Point

342 °F at 760 mmHg (NIOSH, 2023), 173 °C, 342 °F
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Flash Point

147 °F (NIOSH, 2023), 147 °F, 147 °F CC
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Solubility

Miscible (NIOSH, 2023), Miscible with water, alcohol, and other solvents., Miscible
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Density

0.86 at 86 °F (NIOSH, 2023) - Less dense than water; will float, 0.8705 @ 20 °C, Density of saturated air: 1.03 (Air= 1), 0.86 at 86 °F, (86 °F): 0.86
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Vapor Density

2.4 (Air= 1)
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Vapor Pressure

10 mmHg at 135 °F (NIOSH, 2023), 10 mm Hg @ 57 °C, 10 mmHg at 135 °F, (135 °F): 10 mmHg
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Color/Form

Colorless, mobile fluid, Colorless liquid.

CAS No.

1738-25-6
Record name DIMETHYLAMINOPROPIONITRILE
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Record name Dimethylaminopropionitrile
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Record name 3-(Dimethylamino)-propanenitrile
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Record name 3-(Dimethylamino)propanenitrile
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Record name Propanenitrile, 3-(dimethylamino)-
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Record name 3-Dimethylaminopropionitrile
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Record name 3-dimethylaminopropiononitrile
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Record name DIMETHYLAMINOPROPIONITRILE
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Record name 3-(DIMETHYLAMINO)-PROPANENITRILE
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Record name DIMETHYLAMINOPROPYLNITRILE
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Record name Propionitrile, 3-(dimethylamino)-
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Melting Point

-48 °F (NIOSH, 2023), -44.2 °C, -48 °F
Record name DIMETHYLAMINOPROPIONITRILE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/25021
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Record name 3-(DIMETHYLAMINO)-PROPANENITRILE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5029
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DIMETHYLAMINOPROPYLNITRILE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/295
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Dimethylaminopropionitrile
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0222.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

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